Cas no 2228274-94-8 (2-(2-methyloxolan-3-yl)prop-2-en-1-amine)

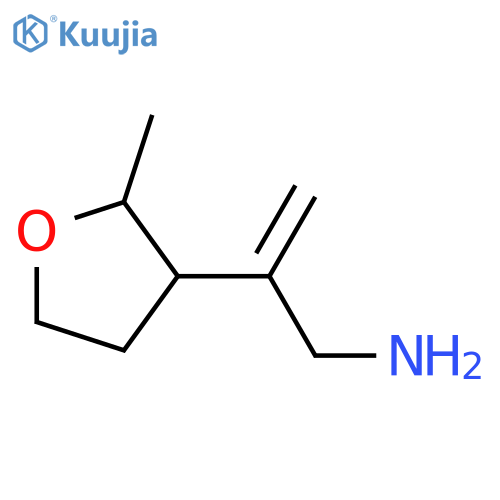

2228274-94-8 structure

商品名:2-(2-methyloxolan-3-yl)prop-2-en-1-amine

2-(2-methyloxolan-3-yl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(2-methyloxolan-3-yl)prop-2-en-1-amine

- EN300-1797196

- 2228274-94-8

-

- インチ: 1S/C8H15NO/c1-6(5-9)8-3-4-10-7(8)2/h7-8H,1,3-5,9H2,2H3

- InChIKey: ICAUDTRLCSNPDR-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(=C)CN)C1C

計算された属性

- せいみつぶんしりょう: 141.115364102g/mol

- どういたいしつりょう: 141.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 35.2Ų

2-(2-methyloxolan-3-yl)prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1797196-0.25g |

2-(2-methyloxolan-3-yl)prop-2-en-1-amine |

2228274-94-8 | 0.25g |

$1789.0 | 2023-09-19 | ||

| Enamine | EN300-1797196-5.0g |

2-(2-methyloxolan-3-yl)prop-2-en-1-amine |

2228274-94-8 | 5g |

$5635.0 | 2023-06-02 | ||

| Enamine | EN300-1797196-0.5g |

2-(2-methyloxolan-3-yl)prop-2-en-1-amine |

2228274-94-8 | 0.5g |

$1866.0 | 2023-09-19 | ||

| Enamine | EN300-1797196-0.1g |

2-(2-methyloxolan-3-yl)prop-2-en-1-amine |

2228274-94-8 | 0.1g |

$1711.0 | 2023-09-19 | ||

| Enamine | EN300-1797196-5g |

2-(2-methyloxolan-3-yl)prop-2-en-1-amine |

2228274-94-8 | 5g |

$5635.0 | 2023-09-19 | ||

| Enamine | EN300-1797196-10g |

2-(2-methyloxolan-3-yl)prop-2-en-1-amine |

2228274-94-8 | 10g |

$8357.0 | 2023-09-19 | ||

| Enamine | EN300-1797196-0.05g |

2-(2-methyloxolan-3-yl)prop-2-en-1-amine |

2228274-94-8 | 0.05g |

$1632.0 | 2023-09-19 | ||

| Enamine | EN300-1797196-10.0g |

2-(2-methyloxolan-3-yl)prop-2-en-1-amine |

2228274-94-8 | 10g |

$8357.0 | 2023-06-02 | ||

| Enamine | EN300-1797196-2.5g |

2-(2-methyloxolan-3-yl)prop-2-en-1-amine |

2228274-94-8 | 2.5g |

$3809.0 | 2023-09-19 | ||

| Enamine | EN300-1797196-1.0g |

2-(2-methyloxolan-3-yl)prop-2-en-1-amine |

2228274-94-8 | 1g |

$1944.0 | 2023-06-02 |

2-(2-methyloxolan-3-yl)prop-2-en-1-amine 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

2228274-94-8 (2-(2-methyloxolan-3-yl)prop-2-en-1-amine) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量